1-(3-Hydroxyphenyl)-2-phenylethanone

Description

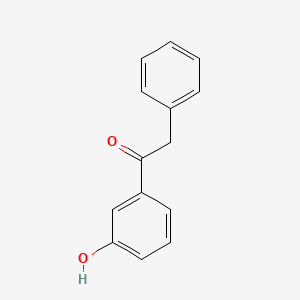

1-(3-Hydroxyphenyl)-2-phenylethanone is a hydroxyacetophenone derivative characterized by a phenyl group attached to a ketone moiety (ethanone) and a hydroxyl group at the meta-position of the aromatic ring. This structural configuration confers unique physicochemical properties, including a melting point range of 55–61°C, as reported across multiple studies . Spectroscopic data such as $ ^1H $ NMR, IR, and UV are well-documented, supporting its identification in synthetic workflows . The compound’s reactivity is influenced by the phenolic hydroxyl group, enabling participation in hydrogen bonding and electrophilic substitution reactions. Notably, derivatives of this scaffold, such as 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone (BIA 3-202), have been investigated as catechol-O-methyltransferase (COMT) inhibitors for Parkinson’s disease therapy .

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

1-(3-hydroxyphenyl)-2-phenylethanone |

InChI |

InChI=1S/C14H12O2/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10,15H,9H2 |

InChI Key |

GXTPGWKRTVGUHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of hydroxyacetophenones arises from variations in substituent positions, electronic effects, and steric factors. Below is a detailed comparison of 1-(3-Hydroxyphenyl)-2-phenylethanone with analogous compounds:

Table 1: Comparative Analysis of Hydroxyacetophenone Derivatives

Key Observations:

Substituent Position Effects: The meta-hydroxyl group in the target compound reduces steric hindrance compared to ortho-substituted analogs (e.g., 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone), which exhibit intramolecular hydrogen bonding . Para-substituted derivatives (e.g., 1-(4-Hydroxyphenyl)-2-phenylethanone) display higher polarity and are preferred in catalytic asymmetric reactions .

Electronic Modifications: Electron-withdrawing groups (e.g., nitro in BIA 3-202) enhance electrophilicity and binding to enzymatic targets like COMT . Methoxy groups (e.g., 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone) improve solubility and metabolic stability .

Biological Relevance: Nitrocatechol derivatives (e.g., BIA 3-202) demonstrate reversible enzyme inhibition, critical for Parkinson’s therapy . Fluorinated analogs (e.g., 1-(4-Fluorophenyl)-2-phenylethanone) are intermediates in synthesizing pyrrolylheptanoic acids with cholesterol-lowering activity .

Synthetic Utility: Hydroxy-protected derivatives (e.g., tetrahydropyranyl ethers) enable regioselective functionalization under mild conditions . Brominated analogs (e.g., 2-bromo-1-(3-hydroxyphenyl)ethanone) serve as alkylation precursors in antiparasitic drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.